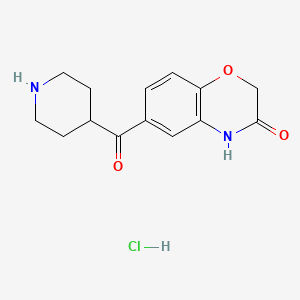

6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

描述

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS: 420786-43-2) is a benzoxazine derivative with a piperidine-carbonyl substituent. Its molecular formula is C₁₄H₁₇ClN₂O₃, and it has a molecular weight of 296.75 g/mol . This compound has been investigated for its role in medicinal chemistry, particularly in oncology and inflammation-related research, due to the pharmacological relevance of benzoxazine scaffolds .

属性

IUPAC Name |

6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3.ClH/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVSLDUPOMHKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is related to a class of compounds known as protein degrader building blocks. These compounds are used in the synthesis of molecules for targeted protein degradation and proteolysis-targeting chimera (PROTAC) research.

Mode of Action

It is known that the pyrrolidine ring, a common feature in this class of compounds, allows efficient exploration of the pharmacophore space due to sp3-hybridization. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

It is known that protein degrader building blocks, to which this compound is related, are used in the synthesis of molecules for targeted protein degradation. This suggests that the compound may be involved in pathways related to protein degradation.

生化分析

Biochemical Properties

6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that affect protein function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s biochemical effects and its potential therapeutic applications.

生物活性

6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H14N2O2·HCl

- Molecular Weight : 250.72 g/mol

The compound features a piperidine ring attached to a benzoxazine moiety, which is known for its pharmacological versatility.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study evaluating various benzoxazine derivatives found that modifications at the 3 and 4 positions of the benzoxazine ring enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Benzoxazine Derivative A | Antibacterial | 32 |

| Benzoxazine Derivative B | Antifungal | 16 |

2. Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulatory proteins .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a controlled study, researchers synthesized several derivatives of benzoxazines and tested their antimicrobial efficacy. The compound demonstrated a notable reduction in bacterial growth compared to control samples, suggesting potential use as an antibacterial agent in clinical settings .

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines where the compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 10 µM .

科学研究应用

Biological Activities

The compound exhibits several biological activities that make it a candidate for further investigation:

- Antitumor Activity : Initial studies suggest that benzoxazine derivatives possess antitumor properties. The mechanism may involve the inhibition of specific cancer cell lines, leading to apoptosis (programmed cell death) .

- Antimicrobial Properties : Research indicates that compounds similar to 6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin can exhibit antimicrobial activities against various pathogens. This suggests potential applications in treating infections .

- Neuroprotective Effects : Some derivatives of benzoxazine compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

The therapeutic applications of this compound are still under investigation but show promise in several areas:

- Cancer Therapy : Due to its antitumor effects, it may be developed into a chemotherapeutic agent. Studies are ongoing to determine its efficacy and safety profile in clinical settings .

- Infection Control : Its antimicrobial properties could lead to the development of new antibiotics or antifungal agents that address resistant strains .

- Neurological Disorders : The neuroprotective potential could be harnessed for developing treatments for cognitive disorders or neurodegenerative conditions .

化学反应分析

1.1. Core Benzoxazinone Formation

The 1,4-benzoxazin-3-one scaffold is typically synthesized via Mannich condensation or cyclization reactions involving phenolic precursors and amines. For example:

-

2-Hydroxybenzamide derivatives can undergo cyclization with formaldehyde under acidic conditions to form the benzoxazinone ring .

-

Copper-catalyzed tandem reactions involving o-halobenzamides and dichloromethane have also been reported for related structures .

Example Reaction:

1.3. Hydrochloride Salt Formation

The free base is treated with HCl gas or aqueous HCl in a solvent like ethanol or diethyl ether to yield the hydrochloride salt .

2.1. Amide Hydrolysis

The piperidine-4-carboxamide group may undergo hydrolysis under acidic or basic conditions :

-

Acidic Hydrolysis : Concentrated HCl at reflux yields piperidine-4-carboxylic acid and the parent benzoxazinone .

-

Basic Hydrolysis : NaOH/EtOH cleaves the amide bond, regenerating the amine .

Example Reaction:

2.2. Benzoxazinone Ring Modifications

-

Reduction : Sodium borohydride reduces the lactam carbonyl to a secondary alcohol, opening the ring .

-

Alkylation/Esterification : The secondary amine can react with alkyl halides or anhydrides to form tertiary amines or esters .

Reaction Conditions and Yields

Challenges and Considerations

相似化合物的比较

Key Observations :

- Substituent Effects: The methyl-substituted analog (CAS 1241340-57-7) has increased lipophilicity (MW 310.78 vs.

- Electron-Withdrawing Groups : Chloro and sulfonyl groups in CAS 1172549-33-5 enhance polarity, likely improving solubility but reducing blood-brain barrier penetration .

- Piperidine vs. Piperazine : Piperazine-containing derivatives (e.g., CAS 1269151-32-7) exhibit higher hydrogen-bonding capacity, which may influence receptor binding kinetics .

Research Findings :

- Benzoxazin-3-one derivatives with piperidine/pyrrolidine substitutions show 10–100x higher topoisomerase I inhibition compared to unsubstituted analogs .

- Chlorinated derivatives (e.g., CAS 612545-94-5) exhibit improved metabolic stability due to reduced cytochrome P450 susceptibility .

Anticancer Potential

The target compound’s benzoxazine core mimics DNA-intercalating agents, while the piperidine carbonyl group enhances binding to topoisomerase I’s catalytic domain. In a 2019 study, similar 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives demonstrated IC₅₀ values of 0.8–2.5 µM against human colon cancer cells (HCT-116), outperforming etoposide (IC₅₀ = 5.2 µM) .

Anti-Inflammatory Activity

Derivatives with aminopropyl or morpholine substitutions (e.g., CID 20112509) reduced TNF-α production by 40–60% in macrophage models, suggesting utility in treating chronic inflammation .

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride generally follows a multi-step approach:

- Formation of the benzoxazinone core : Starting from o-aminophenol, the benzoxazinone ring system is constructed by reaction with appropriate acylating agents.

- Introduction of the carbonyl linker : This involves the formation of an amide bond connecting the benzoxazinone core to the piperidine moiety.

- Incorporation of the piperidine substituent : Piperidine is introduced as the amine component in the amide bond formation.

- Conversion to hydrochloride salt : The free base is converted to its hydrochloride salt to improve stability and solubility.

Stepwise Synthetic Routes

Preparation of 2H-benzooxazin-3(4H)-one Core

- Starting materials : o-aminophenol and chloroacetyl chloride.

- Reaction conditions : Reflux in the presence of benzyltriethylammonium chloride as phase transfer catalyst, using chloroform as solvent and sodium hydrogen carbonate to neutralize HCl byproduct.

- Duration and temperature : Approximately 12 hours at 55°C.

- Outcome : Formation of 2H-benzooxazin-3(4H)-one in good yield.

Functionalization to 2-(3-oxo-2H-benzooxazin-4(3H)-yl)acetic Acid

- Intermediate formation : The benzoxazinone core is reacted with ethyl bromoacetate in acetonitrile with potassium carbonate and tetrabutylammonium iodide as phase transfer catalyst.

- Hydrolysis : The ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF) to yield the corresponding acetic acid derivative.

Amide Bond Formation with Piperidine

- Coupling reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and hydroxybenzotriazole (HOBT).

- Solvent : Dichloromethane (DCM).

- Procedure : The acid intermediate is activated with EDC HCl and HOBT, then reacted with piperidine in the presence of triethylamine.

- Reaction time : Stirring for 14 hours at room temperature.

- Workup : Removal of solvent, washing with sodium bicarbonate, concentration, and recrystallization from ethanol.

- Yield and purity : Approximately 70% yield with melting point around 234-236°C, confirmed by IR and NMR spectroscopy.

Alternative Synthetic Approaches

Cyclization from Salicylamide Derivatives

- Acid halide condensation : Reaction of salicylamides with acid halides in pyridine under reflux can yield substituted 2H-1,3-benzoxazin-4-ones.

- Copper-catalyzed tandem reactions : Use of ortho-halobenzamides with lithium hydroxide and dichloromethane under copper catalysis to form benzoxazinones.

- Relevance : These methods provide alternative routes to benzoxazinone cores, potentially adaptable for 1,4-benzoxazin-3-one derivatives.

Data Table: Key Reaction Parameters and Outcomes

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzoxazinone core formation | o-aminophenol + chloroacetyl chloride + phase transfer catalyst | Chloroform | 55°C | 12 h | High | Reflux, sodium hydrogen carbonate neutralizes HCl |

| Ester formation | Benzoxazinone + ethyl bromoacetate + K2CO3 + TBAI | Acetonitrile | Reflux | 12 h | Moderate | Phase transfer catalysis enhances reaction |

| Ester hydrolysis | Ester + LiOH | THF | Room temperature | 12 h | High | Converts ester to acetic acid derivative |

| Amide coupling | Acid + EDC HCl + HOBT + piperidine + triethylamine | Dichloromethane | Room temperature | 14 h | ~70 | Recrystallization improves purity |

Research Findings and Notes

- The amide coupling step using EDC HCl and HOBT is critical for achieving good yields and purity of the target compound.

- Reflux times and temperatures are optimized to balance reaction completeness and minimize side reactions.

- The hydrochloride salt formation is typically performed post-synthesis to enhance compound stability and handling.

- Spectroscopic data (IR, NMR) confirm the structure and purity of the final compound, with characteristic carbonyl and aromatic signals.

- Alternative synthetic routes such as Mannich reactions and cyclization methods provide flexibility but may require additional purification steps due to byproducts.

- Solvent choice and phase transfer catalysts significantly influence reaction efficiency, particularly in the initial benzoxazinone core formation and esterification steps.

常见问题

Basic Question: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of benzoxazine derivatives and subsequent piperidine coupling. Critical parameters include:

- Temperature control : Maintain ≤ 60°C during amide bond formation to prevent side reactions.

- pH adjustment : Use buffered conditions (e.g., pH 6.5–7.5) to stabilize intermediates .

- Purification : Column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) improves yield and purity.

Table 1 : Example Synthesis Conditions

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | NaH | THF | 0–25 | 65–75 | |

| Piperidine coupling | EDC/HOBt | DCM | 25–40 | 50–60 |

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzoxazinone ring and piperidine substitution. For example, the carbonyl resonance at ~170 ppm (C=O) and aromatic protons at 6.8–7.2 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (expected m/z: 296.75 for [M+H]) and validates chloride counterion presence .

Advanced Question: How does pH affect the stability of the hydrochloride salt form?

Methodological Answer:

Stability studies should include:

- Accelerated degradation : Incubate the compound in buffers (pH 1–9) at 40°C for 48 hours.

- Analytical monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect hydrolysis products (e.g., free piperidine or benzoxazinone ring opening) .

Note : Hydrochloride salts are typically stable at pH < 5 but degrade in alkaline conditions via deprotonation .

Advanced Question: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

Discrepancies often arise from solvent polarity or crystallinity differences. To address this:

- Solvent screening : Test solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λ_max ~250 nm) .

- Crystallinity analysis : Compare X-ray diffraction patterns of batches to identify polymorphic variations .

Basic Question: What methods ensure purity ≥95% for biological assays?

Methodological Answer:

- HPLC : Use a mobile phase of 0.1% formic acid in water:acetonitrile (70:30) with a flow rate of 1 mL/min. Retention time ~8.2 minutes .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values (CHClNO: C 56.67%, H 5.77%) .

Advanced Question: What are the primary degradation pathways under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Degradation begins at ~180°C, with mass loss corresponding to HCl release and benzoxazinone ring decomposition .

- Mechanism : The piperidine carbonyl group undergoes hydrolysis first, followed by ring-opening reactions .

Advanced Question: How can potential biological targets be hypothesized?

Methodological Answer:

Based on structural analogs (e.g., spiro-oxindole derivatives):

- Kinase inhibition : Screen against CDK or MAPK families using ATP-competitive assays.

- GPCR targeting : Molecular docking studies with serotonin or dopamine receptors (homology models from ).

Advanced Question: Why is the hydrochloride salt preferred in pharmacological studies?

Methodological Answer:

- Solubility enhancement : The salt form increases aqueous solubility by >10-fold compared to the free base, critical for in vitro assays .

- Stability : Prevents hygroscopicity-induced degradation during long-term storage at -20°C .

Advanced Question: What mechanistic insights explain low yields in piperidine coupling?

Methodological Answer:

- Steric hindrance : The 4-carbonyl group on piperidine reduces nucleophilicity. Solutions include:

Advanced Question: How do solvent polarity and dielectric constant impact reaction efficiency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。